molecular formula C18H15ClN4O3S B13365967 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine

5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine

Cat. No.: B13365967
M. Wt: 402.9 g/mol
InChI Key: GYUIJCWPFDYBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is a complex organic compound that features a pyridine ring substituted with an anilinocarbonyl group, a sulfonyl group, and a 3-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloropyridine with aniline derivatives under specific conditions to introduce the anilinocarbonyl and 3-chloroanilino groups. The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles: These compounds share similar sulfonyl and anilinocarbonyl groups.

    3-({[5-(anilinocarbonyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid: Another compound with similar functional groups.

Uniqueness

5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine is unique due to the specific arrangement of its functional groups and the presence of the 3-chloroanilino group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

1-[6-(3-chloroanilino)pyridin-3-yl]sulfonyl-3-phenylurea

InChI

InChI=1S/C18H15ClN4O3S/c19-13-5-4-8-15(11-13)21-17-10-9-16(12-20-17)27(25,26)23-18(24)22-14-6-2-1-3-7-14/h1-12H,(H,20,21)(H2,22,23,24)

InChI Key

GYUIJCWPFDYBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CN=C(C=C2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.